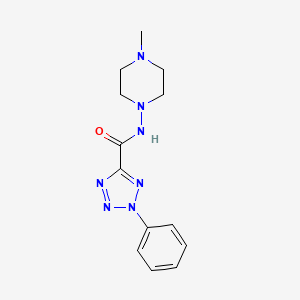

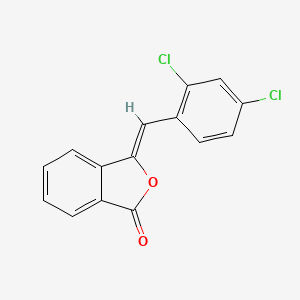

N-(4-甲基哌嗪-1-基)-2-苯基-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

合成和表征

含有 N-(4-甲基哌嗪-1-基) 部分的化合物已被合成用于各种目的,包括作为成像神经炎症中 IRAK4 酶的潜在正电子发射断层扫描 (PET) 剂,以及作为具有潜在治疗应用的复杂分子的合成中间体。例如,一种新的用于成像神经炎症的潜在 PET 剂的合成利用了具有相似结构基序的前体,证明了此类化合物在开发诊断工具中的相关性 (Wang 等人,2018)。此外,含有 N-甲基哌嗪片段的新羧酸酰胺的产生突出了这些化合物在药物化学中的多功能性,显示了它们在开发新治疗剂中的潜力 (Koroleva 等人,2011)。

生物活性

这些化合物的生物活性很广泛,从抗菌和抗肿瘤活性到用作酶抑制剂和受体拮抗剂。例如,新型吡唑并嘧啶衍生物因其抗癌和抗 5-脂氧合酶活性而受到探索,证明了 N-(4-甲基哌嗪-1-基) 衍生物在癌症治疗和炎症控制中的潜力 (Rahmouni 等人,2016)。此外,探索 N-哌嗪基苯基联苯甲酰胺和联苯磺酰胺作为有效的 5-HT(1B/1D) 拮抗剂,突出了这些化合物潜在的精神病学应用,例如治疗抑郁症和焦虑症 (Liao 等人,2000)。

PET 成像应用

与 N-(4-甲基哌嗪-1-基)-2-苯基-2H-四唑-5-甲酰胺 结构相关的化合物的显着应用在于 PET 成像,特别是靶向巨噬细胞集落刺激因子 1 受体 (CSF1R) 以对小胶质细胞和神经炎症进行成像。[11C]CPPC 的开发,一种针对 CSF1R 的 PET 放射性示踪剂,举例说明了这些化合物在诊断和研究神经炎症性疾病(如阿尔茨海默病和帕金森病)中可以发挥的关键作用 (Horti 等人,2019)。

作用机制

Target of Action

The compound N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide is primarily targeted towards PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and angiogenesis . It also has been identified as a target for acetylcholinesterase inhibitors (AChEIs) , which are used in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By inhibiting this receptor, it can prevent the activation of the PDGF signaling pathway, thereby controlling cell growth and division . As an AChEI, it inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning . This results in an increase in the concentration of acetylcholine, improving cognitive function .

Biochemical Pathways

The compound affects the PDGF signaling pathway by inhibiting the PDGF receptor tyrosine kinase . This can lead to a decrease in cell proliferation and angiogenesis . In the context of Alzheimer’s disease, by inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

By inhibiting the PDGF receptor tyrosine kinase, the compound can potentially control cell growth and division, making it useful in the treatment of diseases characterized by excessive cell proliferation . As an AChEI, it can enhance cognitive function, making it potentially beneficial in the treatment of Alzheimer’s disease .

属性

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O/c1-18-7-9-19(10-8-18)16-13(21)12-14-17-20(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJNDRPYTNUUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpiperazin-1-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)